molecular formula C21H15FN2O3 B2668225 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-55-6

3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Katalognummer: B2668225
CAS-Nummer: 921889-55-6
Molekulargewicht: 362.36
InChI-Schlüssel: CDZIVQRCLJHHJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepinone derivative characterized by a benzamide moiety substituted with a fluorine atom at the 3-position of the aromatic ring. The core structure consists of a fused dibenzo-oxazepine ring system with a methyl group at the 10-position and a ketone at the 11-position.

Eigenschaften

IUPAC Name

3-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-24-17-7-2-3-8-19(17)27-18-10-9-15(12-16(18)21(24)26)23-20(25)13-5-4-6-14(22)11-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZIVQRCLJHHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzamide Group: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Chemical Biology: It serves as a tool compound for probing the function of various biological targets.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially offering therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Benzamide-Substituted Dibenzoheterocycles

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Findings Reference ID
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)benzamide 4-Cl C₂₁H₁₆ClN₂O₃ 379.08 Potent antigiardial activity; LCMS tR 3.08 min, HRMS confirmed 11
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-CF₃ C₂₂H₁₅F₃N₂O₃ 412.37 Higher lipophilicity due to CF₃ group; ChemSpider ID 20973632 1
3-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide 3-Cl C₂₂H₁₇ClN₂O₃ 404.84 Structural analog with additional methyl group at position 8 13
Target Compound : 3-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide 3-F C₂₁H₁₆FN₂O₃ 363.36 Predicted enhanced metabolic stability vs. Cl analogs (smaller halogen) N/A

Key Observations :

  • Halogen Effects: The 4-chloro analog () demonstrates potent biological activity, likely due to the electron-withdrawing effect of Cl enhancing binding affinity.
  • Trifluoromethyl Group : The 2-CF₃ analog () exhibits increased molecular weight (412.37 vs. 363.36) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Core Heterocycle Modifications

Table 2: Thiazepine vs. Oxazepine Derivatives

Compound Name Core Structure Key Modifications Biological Relevance Reference ID
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Thiazepine (S atom) Sulfur atom at position 1; 5-oxide D2 dopamine receptor antagonism (LCMS m/z 449.1) 5
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylic acid Oxazepine (O atom) Carboxylic acid at position 8 Intermediate for carboxamide derivatives 8
Target Compound Oxazepine (O atom) Benzamide at position 2 Likely targets similar neurological or microbial pathways N/A

Key Observations :

  • Sulfur vs. Oxygen : Thiazepine derivatives (e.g., ) often show enhanced receptor binding due to sulfur’s polarizability, whereas oxazepines (e.g., target compound) may exhibit better metabolic stability .
  • Functional Group Placement : Carboxylic acid derivatives () serve as intermediates, while carboxamides (target compound) are typically optimized for target engagement .

Key Observations :

  • Coupling Reactions : High yields (83–96%) are achievable using activating agents like T3P () or EDC (), suggesting similar efficiency for synthesizing the target compound .

Biologische Aktivität

3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound belongs to the dibenzo[b,f][1,4]oxazepine class and exhibits unique structural characteristics that may influence its biological activity and pharmacological properties.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions that utilize specific reagents and conditions to achieve the desired molecular structure. The presence of fluorine in the structure can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.

Biological Activity

Research indicates that compounds similar to 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may exhibit a range of biological activities:

Antiviral Activity

Fluorinated compounds have shown broad-spectrum antiviral activity. For instance, 3'-fluoro-3'-deoxyadenosine has been effective against various viruses, including pox and picorna viruses . While specific antiviral data for the oxazepine derivative is limited, its structural similarities suggest potential antiviral properties.

Receptor Interaction

The compound may interact with various biological receptors. Research on related dibenzo derivatives has indicated potential as agonists or antagonists for specific receptors, such as mGlu receptors . Understanding these interactions could elucidate its therapeutic potential.

Case Studies and Research Findings

While detailed case studies specifically on 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are scarce, related studies provide insights into its biological relevance:

  • Anticancer Activity : Some dibenzo derivatives have been evaluated for anticancer properties. For example, compounds that target specific cancer pathways have shown promise in preclinical models.
  • Neuropharmacological Effects : Certain oxazepine derivatives have been investigated for their effects on neurotransmitter systems, which could imply neuroprotective or cognitive-enhancing effects.

Q & A

Q. What strategies optimize pharmacokinetic profiling for this compound?

  • In Vivo Protocols :
  • ADME : Radiolabeled analogs (³H/¹⁴C) track absorption/distribution in rodent models.
  • Microsomal stability assays : Human liver microsomes (HLM) identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Metabolite ID : High-resolution LC-QTOF-MS characterizes Phase I/II metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.